Acetic acid, 2,2'-[ethylidenebis(thio)]bis-
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Overview
Description
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is an organic compound with the molecular formula C6H10O4S2. This compound is characterized by the presence of two carboxylic acid groups and two thioether linkages, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid typically involves the reaction of ethane-1,1-dithiol with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex thioether-containing molecules.
Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity and interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid involves its ability to chelate metal ions through its carboxylic acid and thioether groups. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The compound’s interaction with metal ions can also influence its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
2,2’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: Similar structure but with a propane backbone instead of ethane.
2,2’-(Butane-1,1-diylbis(sulfanediyl))diacetic acid: Similar structure but with a butane backbone.
Uniqueness: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is unique due to its specific ethane backbone, which influences its chemical reactivity and binding properties. The presence of two thioether linkages and two carboxylic acid groups allows for versatile interactions with metal ions and other molecules, making it a valuable compound in various applications .
Properties
CAS No. |
15810-18-1 |
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Molecular Formula |
C6H10O4S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-[1-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C6H10O4S2/c1-4(11-2-5(7)8)12-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
OWPVNRYSNHSOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
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